molecular formula C6H8O5 B3394931 Dimethyl 2-hydroxybut-2-enedioate CAS No. 104629-55-2

Dimethyl 2-hydroxybut-2-enedioate

Cat. No.: B3394931
CAS No.: 104629-55-2
M. Wt: 160.12
InChI Key: BAPVQDFPFGCSEC-ARJAWSKDSA-N
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Description

Dimethyl 2-hydroxybut-2-enedioate is an organic compound with the molecular formula C6H8O5 It is a diester derivative of 2-hydroxybut-2-enedioic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-hydroxybut-2-enedioate can be synthesized through the esterification of 2-hydroxybut-2-enedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-hydroxybut-2-enedioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can convert it into diols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Produces dicarboxylic acids.

    Reduction: Yields diols or other reduced derivatives.

    Substitution: Results in various substituted esters depending on the reagents used.

Scientific Research Applications

Dimethyl 2-hydroxybut-2-enedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.

    Medicine: Research into its potential as a prodrug or as a precursor to bioactive compounds is ongoing.

    Industry: It is utilized in the production of polymers and resins, where its ester functionality is beneficial.

Mechanism of Action

The mechanism by which dimethyl 2-hydroxybut-2-enedioate exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate for esterases, leading to hydrolysis and the formation of 2-hydroxybut-2-enedioic acid and methanol. The molecular targets and pathways involved vary based on the context of its use, whether in synthetic chemistry or biological systems.

Comparison with Similar Compounds

Dimethyl 2-hydroxybut-2-enedioate can be compared with other similar compounds such as:

    Dimethyl maleate: Another diester with similar reactivity but different structural properties.

    Dimethyl fumarate: Known for its use in medicine, particularly in the treatment of multiple sclerosis.

    Dimethyl succinate: A related diester used in various industrial applications.

Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts distinct reactivity and potential for further functionalization compared to other simple diesters.

By understanding the properties, preparation methods, and applications of this compound, researchers and industrial chemists can better utilize this compound in their work, leading to advancements in various scientific and industrial fields.

Properties

IUPAC Name

dimethyl 2-hydroxybut-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c1-10-5(8)3-4(7)6(9)11-2/h3,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPVQDFPFGCSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90761552
Record name Dimethyl 2-hydroxybut-2-enedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90761552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104629-55-2
Record name Dimethyl 2-hydroxybut-2-enedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90761552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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